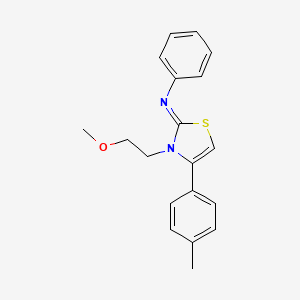
3-(2-methoxyethyl)-4-(4-methylphenyl)-N-phenyl-1,3-thiazol-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methoxyethyl)-4-(4-methylphenyl)-N-phenyl-1,3-thiazol-2-imine is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is also known as METI and has a molecular formula of C22H21N2OS.
Aplicaciones Científicas De Investigación
Synthesis and Binding Profile
The compound 3-(2-Methoxyethyl)-4-(4-Methylphenyl)-N-Phenyl-1,3-Thiazol-2-Imine belongs to a class of structurally novel selective serotonin-3 receptor antagonists. A study outlined the synthesis of a tritiated version of this compound, showcasing its high potency and ability to penetrate the blood-brain barrier effectively upon peripheral administration. This characteristic makes it a promising pharmacological tool for in vitro and in vivo studies related to this class of compounds (Rosen et al., 1990).
Photochemical and Photophysical Properties
Another research focus is on the photochemical and photophysical properties of similar compounds, particularly in the context of photodynamic therapy for cancer treatment. A study synthesized new derivatives and characterized their properties in dimethyl sulfoxide, highlighting their potential as Type II photosensitizers due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Rearrangements
The synthesis of compounds with similar structures has been explored for their potential rearrangements to yield new chemical entities. For instance, the reaction of 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine leads to the formation of imidazo[1,2-a]pyridines and indoles, showcasing the versatility of these compounds in synthetic chemistry (Khalafy, Setamdideh, & Dilmaghani, 2002).
Biological Activity Studies
In addition to their pharmacological applications, compounds within this class have been synthesized and evaluated for their biological activity. A study synthesized 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine derivatives and found that derivatives with chlorine substituents exhibited more toxic effects against various bacteria, indicating their potential as antimicrobial agents (Uma et al., 2017).
Non-Enzymatic Reduction
The non-enzymatic reduction properties of a 1,2,4-thiadiazolium derivative to its corresponding imidoylthiourea have been investigated, revealing the potential for pharmaceutical applications of such compounds. This study suggests that biological molecules containing thiol groups in plasma are mainly responsible for this reduction process (Zhang et al., 2008).
Propiedades
IUPAC Name |
3-(2-methoxyethyl)-4-(4-methylphenyl)-N-phenyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-15-8-10-16(11-9-15)18-14-23-19(21(18)12-13-22-2)20-17-6-4-3-5-7-17/h3-11,14H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWDCHUBKNBNAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyethyl)-4-(4-methylphenyl)-N-phenyl-1,3-thiazol-2-imine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6-{[(3-chloro-4-methoxyphenyl)sulfonyl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2924167.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2924168.png)

![2-[(3,4-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2924170.png)
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2924174.png)

![7,8-Dimethoxy-3-(4-methoxy-phenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2924177.png)
![1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone](/img/structure/B2924179.png)
![N-(3,4-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2924180.png)
![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-phenylbutanamide](/img/structure/B2924181.png)
![2-[(4-methylphenyl)sulfonylamino]-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2924182.png)

![N,N-diallyl-4-(2-(5-nitrobenzo[b]thiophene-2-carbonyl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2924187.png)